molecular formula C10H10N2OS2 B4610391 4,5-DIMETHYL-N~3~-(1,3-THIAZOL-2-YL)-3-THIOPHENECARBOXAMIDE

4,5-DIMETHYL-N~3~-(1,3-THIAZOL-2-YL)-3-THIOPHENECARBOXAMIDE

Cat. No.: B4610391
M. Wt: 238.3 g/mol
InChI Key: JOCHJKXQXUPYNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5-DIMETHYL-N~3~-(1,3-THIAZOL-2-YL)-3-THIOPHENECARBOXAMIDE is a heterocyclic compound that contains both thiazole and thiophene rings. These types of compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new drugs. The presence of the thiazole ring, in particular, is associated with various pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-DIMETHYL-N~3~-(1,3-THIAZOL-2-YL)-3-THIOPHENECARBOXAMIDE typically involves the formation of the thiazole and thiophene rings followed by their coupling. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the thiazole ring. The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that are recyclable and environmentally friendly is also a consideration in industrial synthesis .

Chemical Reactions Analysis

Types of Reactions

4,5-DIMETHYL-N~3~-(1,3-THIAZOL-2-YL)-3-THIOPHENECARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,5-DIMETHYL-N~3~-(1,3-THIAZOL-2-YL)-3-THIOPHENECARBOXAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,5-DIMETHYL-N~3~-(1,3-THIAZOL-2-YL)-3-THIOPHENECARBOXAMIDE involves its interaction with specific molecular targets in the body. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of microbial growth, reduction of inflammation, or induction of apoptosis in cancer cells. The exact pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5-DIMETHYL-N~3~-(1,3-THIAZOL-2-YL)-3-THIOPHENECARBOXAMIDE is unique due to the presence of both thiazole and thiophene rings, which confer a combination of biological activities. This dual-ring structure allows for a broader range of interactions with biological targets, making it a versatile compound in medicinal chemistry .

Properties

IUPAC Name

4,5-dimethyl-N-(1,3-thiazol-2-yl)thiophene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2OS2/c1-6-7(2)15-5-8(6)9(13)12-10-11-3-4-14-10/h3-5H,1-2H3,(H,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOCHJKXQXUPYNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1C(=O)NC2=NC=CS2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,5-DIMETHYL-N~3~-(1,3-THIAZOL-2-YL)-3-THIOPHENECARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
4,5-DIMETHYL-N~3~-(1,3-THIAZOL-2-YL)-3-THIOPHENECARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
4,5-DIMETHYL-N~3~-(1,3-THIAZOL-2-YL)-3-THIOPHENECARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
4,5-DIMETHYL-N~3~-(1,3-THIAZOL-2-YL)-3-THIOPHENECARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
4,5-DIMETHYL-N~3~-(1,3-THIAZOL-2-YL)-3-THIOPHENECARBOXAMIDE
Reactant of Route 6
4,5-DIMETHYL-N~3~-(1,3-THIAZOL-2-YL)-3-THIOPHENECARBOXAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.